molecular formula C13H15ClFNO B8425652 5-Amino-2-butyl-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one

5-Amino-2-butyl-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B8425652
M. Wt: 255.71 g/mol
InChI Key: NTDZDWIBRSTTAP-UHFFFAOYSA-N
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Description

5-Amino-2-butyl-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C13H15ClFNO and its molecular weight is 255.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15ClFNO

Molecular Weight

255.71 g/mol

IUPAC Name

5-amino-2-butyl-4-chloro-6-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H15ClFNO/c1-2-3-4-7-5-8-9(13(7)17)6-10(15)12(16)11(8)14/h6-7H,2-5,16H2,1H3

InChI Key

NTDZDWIBRSTTAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC2=C(C(=C(C=C2C1=O)F)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-amino-2-butyl-6-fluoro-1-indanone (5.14 g, 23.2 mmol) in N,N-dimethylformamide (23 mL) was placed under a nitrogen atmosphere and treated with N-chlorosuccinimide (3.2 g, 24 mmol). After stirring at room temperature for 3 hours, the reaction mixture was partitioned between EtOAc and water. The organic portion was washed with water and brine, dried over MgSO4, filtered, and evaporated under vacuum to an orange solid (6.5 g). The crude product was purified by flash chromatography on a Biotage 40M KP-Sil column, eluting with 9:1 hexanes-EtOAc. The product containing fractions were evaporated under vacuum to afford 5-amino-2-butyl-4-chloro-6-fluoro-1-indanone (5.2 g, 88%) as a yellow solid.
Name
5-amino-2-butyl-6-fluoro-1-indanone
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

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